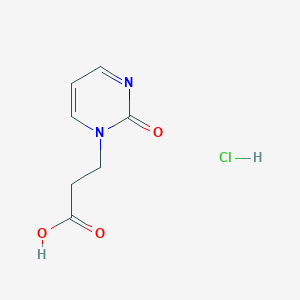
3-(2-オキソ-1,2-ジヒドロピリミジン-1-イル)プロパン酸塩酸塩
説明
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride is a chemical compound with the CAS Number: 1171764-46-7 . It has a molecular weight of 204.61 . The IUPAC name for this compound is 3-(2-oxo-1(2H)-pyrimidinyl)propanoic acid hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride is 1S/C7H8N2O3.ClH/c10-6(11)2-5-9-4-1-3-8-7(9)12;/h1,3-4H,2,5H2,(H,10,11);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride is a solid substance that is stored at room temperature . It has a molecular weight of 204.61 and a molecular formula of C7H8N2O3•HCl .作用機序
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride works by inhibiting the activity of xanthine oxidase, an enzyme involved in the metabolism of purines. By blocking this enzyme, 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride reduces the production of uric acid, which is responsible for the formation of gout and kidney stones. Additionally, 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride has been found to scavenge free radicals, which can cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride has been found to have various biochemical and physiological effects. It has been shown to reduce the production of uric acid, which can help prevent the formation of gout and kidney stones. 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride has also been found to have antioxidant properties, which can help protect cells and tissues from oxidative damage. Additionally, 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride has been found to improve endothelial function, which can help prevent cardiovascular diseases.
実験室実験の利点と制限
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride has several advantages for lab experiments. It is a potent xanthine oxidase inhibitor, making it a valuable tool for the study of purine metabolism. Additionally, 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride has been extensively studied, and its pharmacokinetics and pharmacodynamics are well understood. However, 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride has some limitations. It can be toxic at high concentrations, and its effects can be variable depending on the experimental conditions.
将来の方向性
There are several potential future directions for the use of 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride in scientific research. One area of interest is the study of its antioxidant properties and its potential use as a therapeutic agent for oxidative stress-related diseases. Additionally, 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride has been found to improve endothelial function, and further research could explore its potential use in the prevention and treatment of cardiovascular diseases. Finally, 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride could be used in combination with other drugs to enhance their therapeutic effects.
Conclusion
In conclusion, 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride, or 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride, is a valuable tool for scientific research. It is a potent xanthine oxidase inhibitor, has antioxidant properties, and has been found to have various biochemical and physiological effects. While it has some limitations, its potential uses in the prevention and treatment of various diseases make it an important compound for future research.
科学的研究の応用
医薬品用途:抗腫瘍活性
DHPMは強力な抗腫瘍特性を示します。 肺、結腸、脳、卵巣、腎臓、前立腺、乳がん腫瘍、ヒト白血病、メラノーマなど、さまざまな癌細胞株に対する有効性が研究されています 。この化合物が細胞増殖を阻害する能力は、新しい抗癌剤の開発のための貴重な候補となっています。
酵素阻害:アセチルコリンエステラーゼ阻害剤
3-(2-オキソ-1,2-ジヒドロピリミジン-1-イル)プロパン酸塩酸塩のような化合物は、アセチルコリンエステラーゼ(AChE)などの酵素を阻害する能力について評価されてきました 。AChE阻害剤は、アルツハイマー病などの神経変性疾患の治療に使用されます。これは、脳内のアセチルコリン濃度を高めることで、神経インパルス伝達を改善できるからです。
特性
IUPAC Name |
3-(2-oxopyrimidin-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c10-6(11)2-5-9-4-1-3-8-7(9)12;/h1,3-4H,2,5H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDPBFOBSNQKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




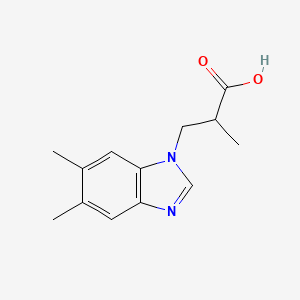
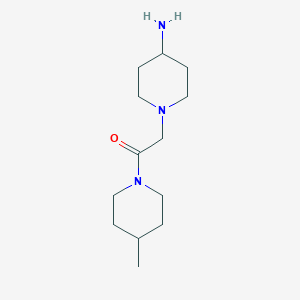
![[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1461330.png)
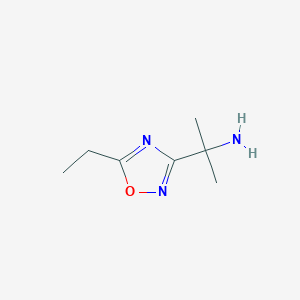
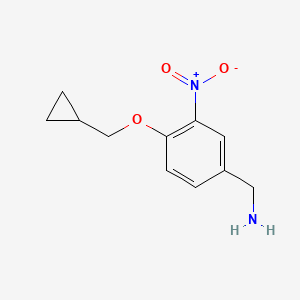

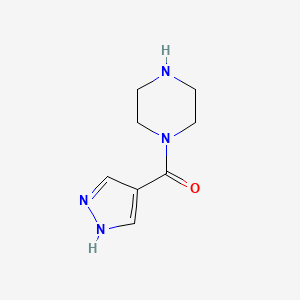

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B1461341.png)


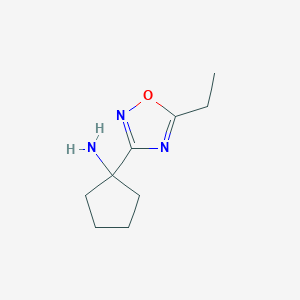
![1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461348.png)